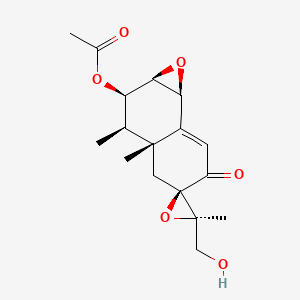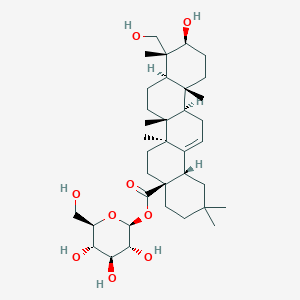
Berkeleytrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Berkeleytrione is a meroterpenoid found in Penicillium rubrum and has been shown to exhibit inhibitory activity against caspase-1. It has a role as a cysteine protease inhibitor and a Penicillium metabolite. It is a cyclic terpene ketone, a meroterpenoid, a tertiary alcohol, a carbopolycyclic compound, a beta-diketone, a methyl ester and a tertiary alpha-hydroxy ketone.
Applications De Recherche Scientifique
Berkeleytrione in Extremophilic Microorganisms Research
Berkeleytrione, identified in extremophilic microorganisms from Berkeley Pit, an acid mine waste lake, has garnered scientific interest for its potential bioactive properties. Studies have isolated berkeleytrione from the fungus Penicillium rubrum, exploring its role as an inhibitor of caspase-1 signaling enzyme and its potential in mitigating interleukin 1-β production by inflammasomes in THP-1 cell line assays (Stierle et al., 2011). This research is pivotal in understanding the therapeutic potential of compounds derived from extreme environments.
Unique Bioactive Compound Structures
Further research into compounds from Berkeley Pit Lake has led to the identification of berkeleytrione as part of a group of novel hybrid polyketide-terpenoid metabolites. These compounds, including berkeleyacetals A-C, have been isolated from Penicillium sp. and their structures have been studied for their uniqueness and potential applications in various scientific fields (Stierle et al., 2007). Understanding the structure of such novel compounds can provide insights into their potential utility in scientific research.
Propriétés
Nom du produit |
Berkeleytrione |
|---|---|
Formule moléculaire |
C26H34O7 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
methyl (1R,2S,9R,10S,11R,13R,15S)-9,15-dihydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadec-4-ene-1-carboxylate |
InChI |
InChI=1S/C26H34O7/c1-13-22(4)12-15-23(5,26(13,20(31)33-8)19(30)25(7,32)18(22)29)10-9-14-21(2,3)16(27)11-17(28)24(14,15)6/h9,15,17,28,32H,1,10-12H2,2-8H3/t15-,17-,22-,23+,24-,25+,26+/m1/s1 |
Clé InChI |
BNDPVNXDSQOTOY-OKCDOLPESA-N |
SMILES isomérique |
C[C@]12CC=C3[C@]([C@@H]1C[C@@]4(C(=C)[C@]2(C(=O)[C@@](C4=O)(C)O)C(=O)OC)C)([C@@H](CC(=O)C3(C)C)O)C |
SMILES canonique |
CC1(C(=O)CC(C2(C1=CCC3(C2CC4(C(=C)C3(C(=O)C(C4=O)(C)O)C(=O)OC)C)C)C)O)C |
Synonymes |
berkeleytrione |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



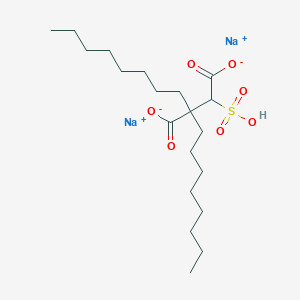
![(17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B1258988.png)
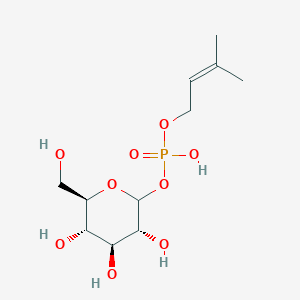
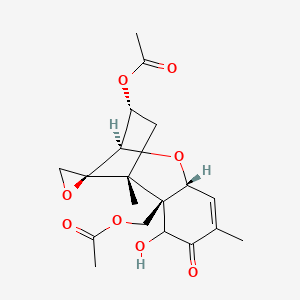
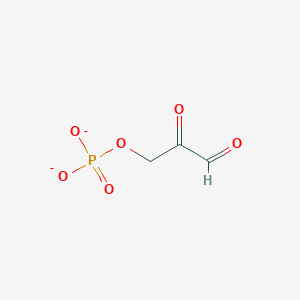
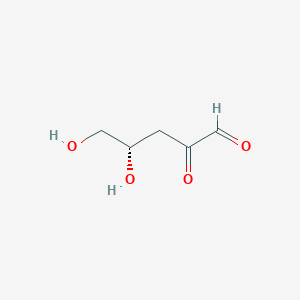
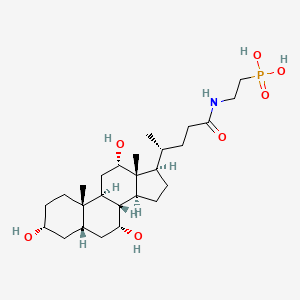
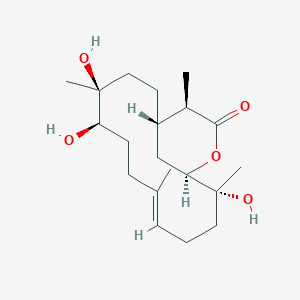


![4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide](/img/structure/B1259006.png)
